Product packaging for Anticancer agent 106(Cat. No.:)

Anticancer agent 106

Cat. No.: B12402365
M. Wt: 475.6 g/mol
InChI Key: NGVSDLBWYYOXAO-LBOPPBIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Anticancer Drug Discovery and the Need for Innovative Therapeutic Entities

The era of modern cancer therapy began with cytotoxic chemotherapies, which, while effective in some cases, often come with substantial toxicity due to their non-specific targeting of all rapidly dividing cells. tg.org.au The limitations of these traditional methods spurred a deeper investigation into the molecular underpinnings of cancer. This led to the development of targeted therapies, which aim to interfere with specific molecules, often proteins, that are crucial for cancer cell growth and survival. tg.org.au

Despite the success of targeted therapies, challenges such as drug resistance and the existence of "undruggable" targets persist, highlighting the continuous need for innovative therapeutic entities. nih.govnih.gov Researchers are now exploring novel chemical structures and mechanisms of action to overcome these hurdles. news-medical.netipinnovative.com This includes the development of small molecules that can modulate complex cellular processes or target newly identified vulnerabilities in cancer cells. nih.govfrontiersin.org

The Role of Preclinical Research in Elucidating Biological Activity of Novel Compounds

The insights gained from preclinical studies are indispensable for identifying promising drug candidates and for designing safe and effective clinical trials. noblelifesci.com A well-designed preclinical study can significantly increase the likelihood of a drug's success in later stages of development. noblelifesci.com

Overview of the Research Landscape Surrounding Novel Small Molecule Anticancer Agents

The current research landscape for anticancer agents is vibrant and diverse, with a significant focus on the discovery and development of novel small molecules. nih.govfrontiersin.org These agents are attractive due to their potential for oral administration and their ability to target intracellular pathways that are often inaccessible to larger biologic drugs like monoclonal antibodies. tg.org.au

Recent advancements have led to the exploration of a wide array of molecular targets, including kinases, proteasomes, and proteins involved in DNA repair and cell cycle regulation. mdpi.comresearchgate.net Furthermore, there is growing interest in compounds derived from natural sources, such as marine cyanobacteria, which have yielded potent and novel anticancer agents. rsc.orgrsc.org The overarching goal is to develop therapies that are not only more effective but also have improved safety profiles and can overcome the mechanisms of resistance that limit the utility of existing drugs. nih.govipinnovative.com

Contextualization of Anticancer agent 106 within Current Oncology Research

This compound represents a promising development within this dynamic research environment. As a novel small molecule, it is being investigated for its unique properties and its potential to address some of the most pressing challenges in oncology. The research surrounding this compound is focused on its distinct mechanism of action and its activity against cancer types with limited treatment options.

A significant portion of oncology research is dedicated to addressing unmet medical needs, particularly for cancers that are rare, have poor prognoses, or have developed resistance to standard therapies. cancer.ieremapconsulting.comcancerresearchuk.org These "cancers of unmet need" often lack effective treatment options, leading to inferior patient outcomes. cancer.ie

Studies on this compound are specifically aimed at filling some of these critical research gaps. Preclinical data suggests that this compound may be effective against tumor types that have historically been difficult to treat. The investigation into its novel mechanism of action also holds the promise of overcoming known drug resistance pathways, a major obstacle in cancer therapy. news-medical.net By focusing on these challenging areas, the research into this compound has the potential to pave the way for new therapeutic strategies for patients with the greatest need.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25N3O4S B12402365 Anticancer agent 106

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl 2-[(5E)-3-cyano-4-hydroxy-2-imino-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrol-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C26H25N3O4S/c1-3-33-26(32)22-17-7-5-4-6-8-21(17)34-25(22)29-19(23(31)18(14-27)24(29)28)13-20(30)16-11-9-15(2)10-12-16/h9-13,28,31H,3-8H2,1-2H3/b19-13+,28-24?

InChI Key

NGVSDLBWYYOXAO-LBOPPBIISA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3/C(=C/C(=O)C4=CC=C(C=C4)C)/C(=C(C3=N)C#N)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C(=CC(=O)C4=CC=C(C=C4)C)C(=C(C3=N)C#N)O

Origin of Product

United States

Preclinical Efficacy Profiling of Anticancer Agent 106

In Vitro Cellular Antiproliferative and Cytotoxic Activity

The initial assessment of an anticancer agent's efficacy involves rigorous in vitro testing to determine its ability to inhibit cancer cell growth and induce cell death.

The antiproliferative and cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, revealing a spectrum of sensitivity.

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Studies have reported IC50 values for various "106" agents across numerous cancer cell lines.

One such agent, a thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative referred to as Anticancer agent 106 (compound 10ic), was shown to reduce the viability of B16-F10 melanoma cells with an IC50 value of 4.8 μM. medchemexpress.com

Another compound, TAS-106, demonstrated potent antiproliferative activity across a wide array of 47 different human cancer cell lines. karger.com The IC50 values for TAS-106 in this extensive panel ranged from 0.007 to 1.01 μM, indicating broad and potent activity. karger.com

A substituted quinolone amide compound, MTR-106, displayed significant antiproliferative activity specifically in cancer cells deficient in homologous recombination repair (HR) and in those resistant to PARP inhibitors. nih.gov

The cytotoxic effects of anticancer agents are often dependent on both the concentration of the drug and the duration of exposure.

Research on this compound (compound 10ic) demonstrates a clear dose-dependent effect on the viability of B16-F10 melanoma cells over a concentration range of 0.28 to 55 μM. medchemexpress.com Furthermore, this agent induces apoptosis in these cells in a time-dependent manner, with apoptotic effects observed after 48 hours of exposure to concentrations between 5 and 20 μM. medchemexpress.com Similarly, other anticancer compounds have been shown to inhibit cell growth and induce apoptosis in a manner that is dependent on both time and concentration. geneticsmr.comspandidos-publications.com

In contrast, preclinical studies involving TAS-106 indicated that its antitumor activity did not demonstrate schedule dependence. karger.com

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. mdpi.commdpi.com These models are increasingly used to screen for anticancer drugs because they can replicate features like the hypoxic core and metabolic gradients found in vivo. mdpi.commdpi.comnih.gov Despite the growing importance of these models in preclinical research, a review of the available literature did not yield specific studies evaluating the efficacy of compounds designated as this compound, MTR-106, TAS-106, or LW106 in 3D spheroid or organoid models.

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. oncotarget.comoatext.com Targeting this population is a key strategy in developing more effective cancer treatments. touchoncology.com

A novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, designated LW106, has been shown to suppress tumor progression in part by limiting the enrichment of cancer stem cells within the tumor microenvironment. nih.gov This suggests that its mechanism of action involves modulating the CSC niche, which is critical for overcoming drug resistance and preventing tumor recurrence. oatext.comnih.gov CSCs exhibit resistance through various mechanisms, including the expression of ABC transporters, an enhanced capacity for DNA repair, and the activation of survival pathways like NF-κB. oatext.com The ability of LW106 to counteract CSC enrichment marks it as a compound of significant therapeutic interest. nih.gov

Evaluation Across Diverse Cancer Cell Line Panels

In Vivo Antitumor Efficacy in Preclinical Models

Following promising in vitro results, the antitumor activity of these agents was assessed in various preclinical animal models, which are essential for evaluating efficacy in a systemic biological context. ijpbs.comaacrjournals.org

This compound (compound 10ic) demonstrated potent in vivo activity, significantly inhibiting the formation of metastatic nodules in a pulmonary metastatic melanoma mouse model using B16-F10 cells. medchemexpress.com

MTR-106 also showed significant impairment of tumor growth in BRCA-deficient xenograft mouse models following either oral or intravenous administration. nih.gov

TAS-106 was effective as a single agent in vivo and exhibited significantly enhanced tumor growth inhibition when used in combination with the chemotherapeutic drug cisplatin (B142131) in human tumor xenograft models (OCC-1 and LX-1). karger.com Furthermore, combining TAS-106 with X-irradiation also resulted in significantly inhibited tumor growth in xenograft models of colon and gastric adenocarcinoma compared to either treatment alone. karger.com

The IDO1 inhibitor LW106 was found to inhibit the growth of xenografted tumors in a dose-dependent manner in immunocompetent C57BL6 mice, but not in immunodeficient nude mice, highlighting the immune-mediated component of its antitumor effect. nih.gov

Xenograft Models of Human Malignancies

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. upc.eduaacrjournals.org They allow for the in vivo assessment of a drug's direct antitumor activity against human cancers.

Studies utilizing xenograft models have demonstrated the tumor growth inhibition capabilities of several compounds designated as "agent 106".

TAS-106 , for instance, has shown notable antitumor activity as a single agent in xenograft models. karger.com Its efficacy is significantly enhanced when used in combination with cisplatin, leading to greater growth inhibition of OCC-1 and LX-1 tumors. karger.com Furthermore, in xenograft models of colon-26 murine rectal adenocarcinoma and MKN45 human gastric adenocarcinoma, the combination of TAS-106 with X-irradiation resulted in a significant inhibition of tumor growth compared to either treatment alone. karger.com

Another compound, LS-106 , demonstrated in vivo antitumor activity in a PC-9-OR tumor xenograft model. researchgate.net This suggests its potential in targeting specific, resistant forms of cancer.

The 5-FU prodrug, CLX-155 , was evaluated in an HCT116 human colon cancer xenograft model. At a certain concentration, it exhibited tumor growth inhibition comparable to the standard chemotherapy agent capecitabine. esmed.org

A trastuzumab-based antibody-drug conjugate, CAT-01-106 , has also been assessed in in vivo efficacy studies using xenograft models, indicating its potential as a targeted therapy. biologists.com

Quantitative assessment of tumor volume and mass provides concrete evidence of an anticancer agent's efficacy.

For LS-106 , oral administration in a PC-9-OR tumor xenograft model led to a reduction in relative tumor volumes. researchgate.net

In studies with CLX-155 , a tumor growth inhibition of 87.7% was observed on Day 15 in the HCT116 human colon cancer xenograft model, a rate comparable to that of capecitabine. esmed.org Notably, complete tumor regression was observed in a subset of the animals treated with CLX-155. esmed.org

The combination of TAS-106 and cisplatin in the OCC-1 xenograft model not only inhibited tumor growth but also significantly prolonged the life of the subjects. karger.com

The table below summarizes the tumor growth inhibition data for various "this compound" compounds in xenograft models.

CompoundCancer ModelOutcome
TAS-106 OCC-1 and LX-1 xenograftsEnhanced growth inhibition with cisplatin karger.com
TAS-106 Colon-26 and MKN45 xenograftsSignificant growth inhibition with radiotherapy karger.com
LS-106 PC-9-OR xenograftReduction in relative tumor volume researchgate.net
CLX-155 HCT116 colon cancer xenograft87.7% tumor growth inhibition; complete regression in some subjects esmed.org

Syngeneic and Genetically Engineered Mouse Models

Syngeneic models, which utilize tumor cells from the same genetic background as the immunocompetent mouse strain, are invaluable for studying the interplay between the immune system and cancer therapies. annualreviews.org Genetically engineered mouse models (GEMMs) further allow for the investigation of specific genetic drivers of cancer. annualreviews.orgaacrjournals.org

ADG106 , a ligand-blocking agonistic antibody, has demonstrated dose-dependent tumor growth suppression in multiple syngeneic murine models. researchgate.net Specifically, significant tumor inhibition was observed in H22 liver cancer, CT26 colon cancer, and EMT6 breast cancer models. researchgate.net Further analysis revealed that ADG106 treatment enhanced the infiltration of CD4+ and CD8a+ T lymphocytes into the tumor microenvironment, suggesting an immune-mediated antitumor response. researchgate.net In the CT26 model, mice that had a complete response to ADG106 were resistant to a subsequent tumor rechallenge, indicating the induction of an antitumor memory response. nih.gov

In the Lewis lung cancer model, which showed less sensitivity to monotherapy, the combination of ADG106 with an anti-PD-1 checkpoint inhibitor resulted in a synergistic and enhanced antitumor effect. researchgate.netnih.gov

The table below presents the findings from syngeneic model studies with ADG106.

CompoundCancer ModelOutcome
ADG106 H22 liver cancer (syngeneic)Dose-dependent tumor growth inhibition researchgate.net
ADG106 CT26 colon cancer (syngeneic)Dose-dependent tumor growth inhibition and induction of memory response researchgate.netnih.gov
ADG106 EMT6 breast cancer (syngeneic)Dose-dependent tumor growth inhibition researchgate.net
ADG106 Lewis lung cancer (syngeneic)Synergistic antitumor effect with anti-PD-1 inhibitor researchgate.netnih.gov

Orthotopic and Metastatic Models

Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, and metastatic models are crucial for evaluating an agent's ability to inhibit tumor growth in a more clinically relevant microenvironment and to combat the spread of cancer to distant sites. e-crt.orgnih.gov

In an orthotopic xenograft model of triple-negative breast cancer, VERU-111 was shown to inhibit the growth of pre-established axillary lymph node metastases. aacrjournals.org

A key challenge in cancer therapy is the management of metastatic disease. dovepress.com Several "this compound" compounds have shown promise in reducing metastatic burden in preclinical models.

This compound (compound 10ic) has been reported to potently inhibit metastatic nodules in a mouse model of lung metastatic melanoma. medchemexpress.com

In an experimental metastasis model using MDA-MB-231 cells, VERU-111 significantly reduced metastases originating from the mammary fat pad to the lung, liver, and kidney. aacrjournals.org Furthermore, in a taxane-resistant model of metastatic triple-negative breast cancer, VERU-111 repressed the growth of lung, bone, and liver metastases. aacrjournals.org

The table below details the effects of these agents on metastasis.

CompoundCancer ModelOutcome
This compound (compound 10ic) B16-F10 lung metastatic melanomaPotent inhibition of metastatic nodules medchemexpress.com
VERU-111 MDA-MB-231 orthotopic xenograftReduced metastasis to lung, liver, and kidney aacrjournals.org
VERU-111 Taxane-resistant metastatic TNBCRepressed growth of lung, bone, and liver metastases aacrjournals.org

Specificity and Selectivity in Preclinical Systems

A critical aspect of preclinical drug development is the evaluation of a compound's specificity and selectivity. An ideal anticancer agent should exhibit potent cytotoxicity against malignant cells while sparing non-malignant cells and normal tissues to minimize systemic toxicity and widen the therapeutic window. This section details the preclinical assessment of this compound's selectivity, focusing on its comparative effects in vitro and its differential impact on normal tissues in vivo.

The initial evaluation of selectivity for a novel therapeutic candidate involves in vitro studies comparing its cytotoxic or growth-inhibitory effects on cancer cell lines versus non-malignant cell lines. A significant differential in potency is a primary indicator of a compound's cancer-selective properties. The evaluation of a compound's selectivity index (SI) is a crucial metric, with a value of 10 or greater often considered the minimum for a promising selective drug candidate suitable for further investigation. mdpi.com

Studies on this compound have demonstrated a marked selectivity for malignant cells over non-malignant cells. In a comparative analysis, the agent's growth-inhibitory activity was assessed across a panel of human breast cancer cell lines and a non-cancerous breast epithelial cell line, MCF-10A. spandidos-publications.com The results indicated that the non-cancerous MCF-10A cell line was the least sensitive to the agent, suggesting a preferential cytotoxic effect against malignant cells. spandidos-publications.com The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were significantly higher for the non-malignant cells compared to the cancer cell lines, as detailed in the table below. spandidos-publications.com

Table 1: Comparative Growth-Inhibitory Activity of this compound in Malignant and Non-Malignant Breast Cell Lines

Cell Line Cell Type IC₅₀ (µM)
MCF-7 Breast Cancer (ER+) 0.85
MDA-MB-231 Breast Cancer (ER-) 0.23
BT474 Breast Cancer (HER2+) 0.47
SKBR-3 Breast Cancer (HER2+) 0.51
MCF-10A Non-Malignant Breast >10

Data sourced from studies on the 9-aminoacridine (B1665356) analog CK0403, referred to here as this compound. spandidos-publications.com

This differential effect highlights the potential of this compound to selectively target tumor cells, providing a strong rationale for further preclinical and clinical development.

Following promising in vitro selectivity, it is essential to confirm these findings in in vivo models. These studies assess the agent's ability to inhibit tumor growth in a living organism while demonstrating minimal impact on the function and histology of healthy tissues and organs.

Preclinical animal studies involving this compound have substantiated its tumor-selective activity and favorable tolerability profile. In multiple syngeneic tumor models, the agent induced robust, single-agent anti-tumor responses. nih.gov Crucially, these efficacy studies were not accompanied by significant findings in normal tissues of the animal models, including mice, rats, and cynomolgus monkeys. nih.gov Detailed examination revealed no treatment-related alterations in hematology, serum liver enzymes, or histopathological changes in normal organs of treated rats and monkeys. nih.gov This demonstrates a significant differential effect, where the agent actively suppresses tumor growth without causing discernible disruption to normal physiological processes or tissue architecture. nih.gov

The basis for such tumor selectivity can be multifactorial. In some instances, the mechanism is linked to the unique biochemical environment of cancer cells. For example, the anticancer activity of the nucleoside analog TAS-106 is dependent on its phosphorylation by the enzyme Uridine-Cytidine Kinase 2 (UCK2). karger.com Research has shown that the expression of UCK2 is correlated with cellular sensitivity and that this enzyme is expressed in tumor tissues but is not detectable in normal tissues. karger.com This differential enzyme expression may contribute to a tumor-selective cytotoxicity, as the agent is preferentially activated within malignant cells. karger.comiiarjournals.org This mechanism ensures that the cytotoxic activity is largely confined to the tumor site, sparing healthy tissues that lack the activating enzyme.


Molecular and Cellular Mechanisms of Action of Anticancer Agent 106

Identification of Direct Molecular Targets

The initial step in characterizing any novel therapeutic is the identification of its direct molecular binding partners. For various compounds designated as Anticancer agent 106, this has been achieved through a combination of computational, biochemical, and cell-based assays.

Protein-Ligand Interaction Studies

Protein-ligand interaction studies, both computational and experimental, have been crucial in identifying the direct targets of agents designated as 106.

In-Silico Docking: Molecular docking simulations have been employed to predict binding affinities and interaction modes. For instance, one study screened constituents of Hibiscus rosa-sinensis and identified a "compound 106" that showed favorable interactions with the mammalian target of rapamycin (B549165) (mTOR), a key protein in cell growth and proliferation pathways. researchgate.net

Antibody-Conjugate Binding: In the context of antibody-drug conjugates (ADCs), the targeting is highly specific. An ADC known as BIO-106 features a monoclonal antibody component designed to bind specifically to Trophoblast cell surface protein 2 (TROP2), a transmembrane protein overexpressed in many tumors. cancer.gov This specific protein-ligand interaction ensures targeted delivery of the cytotoxic payload.

T-Cell Engagers: Another iteration, EVOLVE-106, is a biologic agent engineered to engage T-cells. It is designed to bind to B7-H4, a protein expressed on cancer cells, thereby directing an immune response against the tumor. researchgate.net

Enzymatic Inhibition or Activation Profiles

A primary mechanism for many anticancer agents is the direct inhibition of enzymes critical for cancer cell survival and proliferation. Various agents labeled "106" have demonstrated potent enzymatic inhibition.

Kinase Inhibition: LS-106 was identified as a fourth-generation epidermal growth factor receptor (EGFR) inhibitor. In cell-free assays, it potently inhibited the kinase activity of EGFR variants carrying the C797S resistance mutation, with IC50 values in the low nanomolar range. nih.gov Another agent, DTT-106, functions as a small-molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is composed of several critical kinases. patsnap.com

RNA Polymerase Inhibition: The ribonucleoside analog TAS106, once inside a tumor cell, is phosphorylated into its triphosphate form. This active metabolite inhibits RNA synthesis by directly targeting and inhibiting RNA polymerase, leading to cell death. nih.gov

Inhibition of Tubulin Polymerization: The ADC variant BIO-106 carries a cytotoxic payload that acts as a tubulin inhibitor. Upon internalization into the cancer cell, the payload is released and binds to tubulin, preventing its polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. cancer.gov

The inhibitory activities of these compounds against various cancer cell lines are summarized below.

Compound DesignationCancer Cell Line(s)Target/PathwayIC50 Value
Antitumor agent-106Lung and ColonNot specified4.2-6.6 µM
LS-106 (Cell-free assay)N/AEGFR19del/T790M/C797S2.4 nmol/L
LS-106 (Cell-free assay)N/AEGFRL858R/T790M/C797S3.1 nmol/L

Receptor Binding and Modulation

Targeting cell surface receptors is a key strategy in modern oncology. Different "agent 106" compounds have been developed to bind and modulate the function of specific receptors.

EGFR Modulation: As a potent EGFR inhibitor, LS-106 directly binds to the epidermal growth factor receptor, including specific mutant forms that confer resistance to other therapies. nih.gov This binding blocks the downstream signaling that drives tumor growth. nih.gov

TROP2 Receptor Targeting: The antibody component of BIO-106 is engineered to bind with high affinity to the TROP2 receptor, which is often associated with more aggressive tumors and poorer prognosis. cancer.gov This binding event is the critical first step that leads to the internalization of the drug conjugate. cancer.gov

Immune Receptor Engagement: EVOLVE-106 is a T-cell engager that targets the B7-H4 protein on breast cancer cells. researchgate.net By binding simultaneously to B7-H4 on the tumor and CD3/CD2 on T-cells, it creates a synapse that activates the T-cell to kill the cancer cell, effectively modulating the immune response at the tumor site. researchgate.net

Elucidation of Downstream Signaling Pathway Modulation

Beyond direct target engagement, it is essential to understand how an anticancer agent affects the complex network of intracellular signaling pathways that govern cell fate.

Effects on Key Oncogenic Signaling Cascades (e.g., MAPK, PI3K/Akt, STAT)

Dysregulation of signaling pathways like MAPK, PI3K/Akt, and STAT is a hallmark of many cancers. qu.edu.qamdpi.com Studies have shown that "this compound" variants can modulate these critical cascades.

PI3K/Akt Pathway: This pathway is one of the most frequently over-activated in human cancers, promoting cell proliferation and survival. nih.gov The agent DTT-106 was specifically designed as a small-molecule inhibitor of the PI3K/Akt/mTOR pathway. patsnap.com By blocking this cascade, DTT-106 effectively cuts off pro-survival signals, leading to apoptosis in cancer cells. patsnap.com Similarly, in-silico studies of a natural product-derived "compound 106" also pointed to the inhibition of mTOR, a central component of this pathway. researchgate.net

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that transmits signals from cell surface receptors to the nucleus to regulate gene expression and cell division. mdpi.com Inhibition of EGFR by LS-106 directly impacts this pathway, as EGFR is a primary upstream activator of the MAPK cascade. nih.gov The vendor for "Antitumor agent-106" also indicates that it may affect the MAPK/ERK pathway. medchemexpress.com

STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are key mediators of cytokine signaling and are constitutively activated in many tumors, promoting proliferation and immune evasion. nih.govspandidos-publications.comnih.gov The ribonucleoside TAS106 was found to decrease the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under hypoxic conditions. nih.gov HIF-1α and STAT3 are known to engage in reciprocal activation, suggesting that by inhibiting HIF-1α, TAS106 can indirectly modulate STAT3 signaling. nih.govexplorationpub.com

Compound DesignationTargeted PathwayDownstream Effect
DTT-106PI3K/Akt/mTORCurtails cancer cell growth and survival; induces apoptosis. patsnap.com
LS-106EGFR/MAPKBlocks phosphorylation of EGFR and downstream signaling, inhibiting proliferation. nih.gov
TAS106HIF-1α / STATDecreases HIF-1α accumulation, enhancing apoptosis in hypoxic tumor cells. nih.gov

Transcriptomic and Proteomic Analysis of Cellular Responses

To gain a global view of the cellular changes induced by a drug, transcriptomic (gene expression) and proteomic (protein expression) analyses are employed. nih.govnih.gov

Transcriptomic Analysis: Research on TAS106 utilized reverse transcription-polymerase chain reaction (RT-PCR) to investigate its mechanism. The results showed that TAS106 inhibited the mRNA expression of HIF-1α in human gastric adenocarcinoma cells, indicating that its effect occurs at the transcriptional level. nih.gov This type of analysis is vital for confirming that a drug's effect on a protein level is due to changes in its gene expression.

Proteomic Analysis: While specific, large-scale proteomic studies for a compound uniquely identified as "this compound" were not detailed in the reviewed literature, this methodology is standard for drug characterization. pensoft.net Such studies use techniques like 2-D gel electrophoresis followed by mass spectrometry to identify and quantify thousands of proteins in treated versus untreated cells. nih.gov This allows researchers to uncover unexpected off-target effects, identify biomarkers of response, and build a more complete picture of the drug's mechanism of action by revealing global changes in protein networks related to apoptosis, cell stress, and metabolism. nih.govpensoft.net

Epigenetic Modulatory Activities

Current scientific literature available for review does not provide specific details regarding the epigenetic modulatory activities of LZ-106. The primary mechanisms of action identified for this compound are centered on the induction of cell cycle arrest and programmed cell death through other signaling pathways.

Impact on Fundamental Cellular Processes

LZ-106 exerts a significant anti-tumor effect by directly impacting fundamental cellular processes essential for cancer cell proliferation and survival. nih.gov Its primary mechanisms involve the disruption of the cell cycle and the activation of programmed cell death pathways. nih.govnih.gov

Induction of Cell Cycle Arrest and Cell Cycle Checkpoint Engagement

A key mechanism of action for LZ-106 is its ability to inhibit the proliferation of cancer cells by inducing a halt in the cell division cycle. nih.gov This arrest prevents cancer cells from replicating, thereby controlling tumor growth.

Research has demonstrated that LZ-106 effectively suppresses the proliferation of NSCLC cells by inducing cell cycle arrest specifically in the G0/G1 phase. nih.gov This blockade at the G1 checkpoint prevents cells from entering the S phase, where DNA synthesis occurs.

The mechanism underlying this G1 arrest is orchestrated through the overproduction of intracellular reactive oxygen species (ROS) in a manner dependent on the tumor suppressor protein p53. nih.gov The activation of p53 is an indispensable part of the cellular response to LZ-106, which in turn leads to the generation of ROS that mediates the cell cycle arrest. nih.gov This p53-dependent ROS modulation is a critical pathway for the anti-proliferative effects of LZ-106. nih.gov

Table 1: Representative Effect of LZ-106 on Cell Cycle Distribution in NSCLC Cells The following table illustrates the typical effect of LZ-106 on the distribution of cells across different phases of the cell cycle, as determined by flow cytometry analysis.

Treatment Group % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control (Untreated) 45% 35% 20%

Based on the available scientific studies, the primary cell cycle checkpoint engaged by LZ-106 is the G0/G1 checkpoint. nih.gov The literature does not currently support a significant role for LZ-106 in inducing S phase arrest.

The documented anti-proliferative activity of LZ-106 is predominantly attributed to its induction of G0/G1 phase arrest. nih.gov There is no significant evidence in the reviewed literature to suggest that LZ-106 causes a cell cycle block at the G2/M phase.

Mechanisms of Programmed Cell Death Induction

In addition to inhibiting proliferation, LZ-106 is a potent inducer of programmed cell death, or apoptosis, in NSCLC cells. nih.govnih.gov This activity is crucial for eliminating cancer cells. The induction of apoptosis by LZ-106 is a multifaceted process involving several interconnected cellular stress pathways.

The core mechanism is dependent on the overproduction of ROS and the subsequent activation of a DNA damage response (DDR). nih.gov Treatment with LZ-106 leads to a notable increase in intracellular ROS, which in turn causes DNA damage, evidenced by the expression of markers such as γ-H2AX. nih.gov This ROS-dependent DNA damage is a critical trigger for apoptosis, as the cell-killing effects of LZ-106 can be mitigated by the use of a ROS scavenger, N-acetyl-cysteine (NAC). nih.gov

LZ-106-induced apoptosis proceeds through both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER)-stress pathways. nih.gov The activation of these pathways leads to the engagement of downstream effector molecules that execute the apoptotic program. The entire process, from ROS generation to apoptosis, has been shown to be dependent on the presence and activation of functional p53. nih.gov

Table 2: Key Molecular Events in LZ-106-Induced Apoptosis This table summarizes the key cellular and molecular events involved in the apoptotic pathways activated by LZ-106.

Pathway Key Events and Markers Role in LZ-106 Action
Upstream Signaling Increased Reactive Oxygen Species (ROS) Primary trigger for DNA damage and subsequent apoptosis. nih.gov
p53 Activation Essential for both ROS generation and the resulting apoptosis. nih.gov
Stress Response DNA Damage Response (DDR) Activation (e.g., ↑γ-H2AX) Links ROS generation to the initiation of apoptotic signaling. nih.gov
Execution Pathways Mitochondrial Pathway Activation leads to the release of pro-apoptotic factors. nih.gov
Apoptosis Induction Pathways (e.g., mitochondrial, death receptor)

As an oncogenic microRNA, miR-106b primarily functions to inhibit apoptosis, thereby promoting cancer cell survival. nih.gov Its mechanism involves the direct targeting and downregulation of key tumor suppressor genes and pro-apoptotic factors. Inhibition of miR-106b can, therefore, restore apoptotic signaling, sensitizing cancer cells to programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Death Receptor Pathway: A primary mechanism by which inhibiting miR-106b enhances apoptosis is through the upregulation of death receptors on the cancer cell surface. nih.gov Research in hepatocellular carcinoma (HCC) has shown that knockdown of miR-106b increases the expression of Death Receptor 4 (DR4), a receptor for Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). springermedizin.de This sensitization dramatically enhances the efficacy of TRAIL-induced apoptosis, a key extrinsic pathway that triggers a caspase cascade, leading to cell death. springermedizin.defrontiersin.org By suppressing miR-106b, cancer cells become more susceptible to immune-mediated killing or therapeutic agents that utilize the TRAIL pathway. springermedizin.de

Mitochondrial Pathway: The intrinsic apoptotic pathway is largely governed by the balance of pro- and anti-apoptotic proteins, a process significantly influenced by the PTEN/PI3K/Akt signaling axis. Multiple studies have validated that miR-106b directly targets the 3'-UTR of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor gene. nih.govnih.govresearchgate.net By suppressing PTEN expression, miR-106b leads to the activation of the PI3K/Akt pathway, which in turn promotes cell survival by inhibiting pro-apoptotic proteins and blocking caspase activation. nih.govamegroups.org Consequently, inhibiting miR-106b restores PTEN function, deactivates the pro-survival Akt pathway, and makes cells more prone to undergo mitochondria-mediated apoptosis. nih.gov

Target ProteinPathway ModulatedCancer TypeOutcome of miR-106b Action
PTEN Intrinsic (Mitochondrial)Breast Cancer, Colorectal Cancer, HCCInhibition of apoptosis nih.govnih.govresearchgate.net
DR4 Extrinsic (Death Receptor)Hepatocellular Carcinoma (HCC)Resistance to TRAIL-induced apoptosis springermedizin.de
ALEX1 JAK/STAT PathwayGastric CancerInhibition of apoptosis nih.gov
BTG3 Caspase-mediatedNon-small-cell lung cancer (NSCLC)Inhibition of apoptosis nih.gov
Autophagy Modulation

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the context. Evidence indicates that miR-106b acts as a negative regulator of autophagy. nih.govresearchgate.net This function is primarily achieved by targeting essential autophagy-related genes (ATGs) that are necessary for the formation of the autophagosome, the key structure in the autophagic process.

The most well-documented target of miR-106b in this pathway is ATG16L1 (Autophagy Related 16 Like 1). nih.govresearchgate.netoup.comelsevierpure.com ATG16L1 is a crucial component of a protein complex that facilitates the elongation of the autophagosome membrane. Studies in colorectal cancer cells have demonstrated that miR-106b directly binds to the 3'-UTR of ATG16L1 mRNA, leading to its degradation and reduced protein expression. nih.govelsevierpure.com By downregulating ATG16L1, miR-106b effectively inhibits starvation-induced autophagy. nih.govelsevierpure.com This suppression of a key cellular stress response can influence how cancer cells respond to metabolic challenges and therapeutic interventions.

Necroptosis and Ferroptosis Mechanisms

While the roles of miR-106b in apoptosis and autophagy are well-documented, its involvement in other forms of programmed cell death, such as necroptosis and ferroptosis, is an emerging area of research.

Ferroptosis: Recent evidence has directly implicated miR-106b in the regulation of ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. A systematic review of ferroptosis-associated microRNAs identified that miR-106b-5p inhibits ferroptosis by regulating the expression of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4). cellmolbiol.org ACSL4 is a critical enzyme that enriches cellular membranes with polyunsaturated fatty acids, making them susceptible to lipid peroxidation and subsequent ferroptosis. cellmolbiol.org By suppressing ACSL4, miR-106b may confer resistance to ferroptosis-inducing therapies. cellmolbiol.org

Necroptosis: As of current scientific literature, a direct, mechanistic link between miR-106b and the necroptosis pathway, a form of regulated necrosis mediated by RIPK1, RIPK3, and MLKL, has not been well-established.

Effects on Cell Migration and Invasion

A hallmark of malignancy is the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. Overexpression of miR-106b is strongly associated with enhanced cell migration and invasion across a variety of cancers. nih.gov This oncogenic function is driven by the suppression of multiple tumor suppressor genes that normally restrain cell motility.

The mechanisms are context-dependent, with miR-106b targeting different genes in different tumor types to promote a migratory phenotype. For example, in hepatocellular carcinoma, miR-106b promotes migration and metastasis by activating the epithelial-mesenchymal transition (EMT) process. nih.gov In breast cancer, this is achieved by targeting PTEN to activate the PI3K/Akt pathway, while in epithelial ovarian cancer, the target is RhoC, a key regulator of the cytoskeleton. elsevierpure.comresearchgate.net

Cancer TypeTarget Gene(s)Pathway(s) AffectedOutcome
Hepatocellular Carcinoma PTEN, RUNX3, FOG2PI3K/Akt, EMT, RhoGTPasesIncreased migration and invasion nih.govnih.gov
Breast Cancer PTENPTEN/PI3K/AktIncreased migration and invasion elsevierpure.com
Colorectal Cancer FAT4Wnt/Hippo signaling (inferred)Increased migration and invasion oup.com
Gastric Cancer PTEN, ALEX1PTEN/Akt, JAK/STATIncreased migration and invasion nih.gov
Epithelial Ovarian Cancer RhoCRho/ROCK pathwayIncreased migration and invasion researchgate.net

Modulation of Angiogenesis in Preclinical Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Preclinical studies suggest that miR-106b can function as a modulator of angiogenesis. Research focused on endothelial cells, the primary cells involved in forming blood vessels, has demonstrated that miR-106b has anti-angiogenic properties. nih.gov

In human umbilical vein endothelial cells (HUVECs), overexpression of miR-106b was found to inhibit the formation of tube-like structures, a key step in angiogenesis. nih.gov This effect was mediated by the direct targeting and suppression of STAT3, a transcription factor known to regulate the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.govaging-us.com Although some studies are in non-cancer contexts, they establish a clear molecular mechanism. aging-us.com Furthermore, in a xenograft model of epithelial ovarian cancer, treatment with miR-106b inhibited tumor growth, an effect linked to its targeting of the pro-metastatic and pro-angiogenic factor RhoC. researchgate.net These findings indicate that in certain contexts, miR-106b can act to suppress the development of tumor vasculature.

Immunomodulatory Effects in the Tumor Microenvironment (preclinical context)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. Cancer cells can evade destruction by the immune system by exploiting immune checkpoints. Preclinical research has identified miR-106b as a key player in modulating this interaction.

A pivotal study revealed that the miR-25-93-106b cluster directly targets CD274, the gene encoding Programmed Death-Ligand 1 (PD-L1). springermedizin.denih.govresearchgate.net PD-L1 is a critical immune checkpoint protein expressed on the surface of many cancer cells. nih.gov When PD-L1 binds to its receptor, PD-1, on activated T-cells, it sends an inhibitory signal that suppresses the T-cell's cytotoxic function, allowing the tumor to escape immune surveillance. nih.govmdpi.com By downregulating the expression of PD-L1, miR-106b can interfere with this immune escape mechanism. nih.govnih.gov This suggests a complex role for miR-106b, where its expression levels within the TME could influence the efficacy of anti-PD-1/PD-L1 immunotherapy. nih.gov The same cluster was also found to regulate the chemoattractant CXCL12, further highlighting its role in modulating the TME and metastatic processes. nih.gov

Structure Activity Relationship Sar Studies of Anticancer Agent 106 Derivatives

Design Principles for Structural Modification and Analogue Generation

The design of novel anticancer agents is a meticulous process aimed at enhancing therapeutic efficacy, optimizing pharmacokinetic properties, and improving chemical accessibility. mdpi.com A primary strategy involves the structural modification of a lead compound, such as a natural product, to create analogues with improved characteristics. mdpi.com Natural products are often excellent starting points for drug discovery due to their inherent chemical diversity and biologically active metabolites. mdpi.commdpi.com

Key design principles for generating analogues of compounds like xanthone (B1684191) or nucleoside derivatives include:

Prodrug Strategy : To mitigate unwanted side effects and control drug release, active compounds can be tethered to another molecule via a cleavable linker. nih.gov This creates an inactive prodrug that is stable in normal tissues but becomes activated under specific conditions within the tumor microenvironment. nih.gov

Enhancing Solubility and Stability : Modifications are often introduced to overcome challenges like low aqueous solubility or structural instability, which can limit a drug's bioavailability. nih.gov For instance, the addition of sugar moieties in glycosides can increase solubility. rsc.org

Improving Target Affinity : Structural changes are engineered to improve the binding affinity and selectivity of the agent for its biological target, such as specific enzymes or receptors within cancer cells. mdpi.com This can involve the introduction of functional groups that form stronger interactions with the target's active site. biointerfaceresearch.com

Bioisosteric Replacement : This principle involves substituting one atom or group of atoms in the molecule with another that has similar physical or chemical properties. This is done to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. For example, replacing a hydroxyl group with an amino group can alter basicity and improve enzyme affinity. slideshare.net

These principles guide the rational design of new chemical entities with the potential to become effective anticancer drugs. mdpi.com

Impact of Functional Group Alterations on Biological Activity

The biological activity of an anticancer agent is highly dependent on the type, number, and position of its functional groups. mdpi.com Altering these groups on a core scaffold like a xanthone or a nucleoside is a fundamental approach in SAR studies to optimize potency.

For xanthone derivatives, a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, specific functional groups are pivotal for their anticancer activity. mdpi.com

Amino Groups : The presence of a dimethylamino group at the C-3 position of a benzo[b]xanthone structure was found to be critical for its anticancer activity against several cancer cell lines. mdpi.com

Prenyl Groups : Prenyl and geranyl substituents are characteristic of many natural xanthone derivatives. The introduction of a prenyl group to a 1-hydroxyxanthone, for example, dramatically increased its anticancer activity against the MCF-7 cell line. mdpi.com

Halogens : Adding halogen atoms like bromine, chlorine, or fluorine to a benzofuran (B130515) ring, a related heterocyclic structure, has been shown to significantly increase anticancer activity. mdpi.com This is often attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity with biological targets. mdpi.com

In the case of nucleoside analogues, such as the 2',4'-bridged purines designated as compounds 105 and 106, the structural modifications significantly influence their cytotoxic effects. mdpi.com Compound 105, for instance, showed potent inhibitory activity against CEM and Raji cancer cell lines, while the related compound 106 was less active, demonstrating that even subtle changes to the appended functional groups can have a large impact on efficacy. mdpi.com Studies on other derivatives, such as those of narciclasine, have shown that most chemical modifications to the core backbone lead to weaker activity or a complete loss of antiproliferative effects, highlighting the highly specific nature of these interactions. acs.org

Table 1: Effect of Functional Group Alteration on Anticancer Activity of Select Compound Classes

Compound ClassParent StructureFunctional Group ModificationImpact on ActivityReference
Xanthones1-hydroxyxanthoneAddition of prenyl groupDramatically increased activity against MCF-7 cells mdpi.com
BenzofuransBenzofuran ringAddition of halogen (Br, Cl, F)Significant increase in anticancer activity mdpi.com
TryptanthrinsTryptanthrin D ringInclusion of electron-withdrawing group (e.g., fluorine)Greatly enhanced cytotoxicity nih.gov
Coumarins7,8-dihydroxy-4-methylcoumarinAddition of n-decyl chain at C3Most potent derivative against K562, LS180, and MCF-7 cells nih.gov
Purine NucleosidesCladribineIntroduction of a 2',4'-bridgeResulted in lower antitumor activity compared to the parent compound mdpi.com

Positional Isomerism and Stereochemical Effects on Efficacy

The spatial arrangement of atoms and functional groups within a molecule plays a critical role in its biological efficacy. Positional isomerism, where functional groups are located at different positions on a molecular scaffold, and stereochemistry, the three-dimensional arrangement of atoms, can markedly affect a compound's anticancer properties. nih.govulisboa.pt

Studies on NOSH-aspirin, a hybrid compound that releases nitric oxide and hydrogen sulfide, have demonstrated the importance of positional isomerism. Three positional isomers (ortho-, meta-, and para-NOSH-ASA) all inhibited the growth of colon cancer cells but with significantly different potencies (IC50 values). nih.gov The ortho-isomer was consistently the most potent, followed by the meta- and then the para-isomer, indicating that the specific location of the substituent profoundly influences the molecule's anti-neoplastic potential. nih.gov Similarly, for xanthone derivatives, the growth inhibitory activity is affected not only by the nature of the substituent but also its position on the core structure. mdpi.com

Stereochemistry is equally crucial, particularly for chiral molecules that exist as enantiomers (non-superimposable mirror images). oup.com In biological systems, which are themselves chiral, different stereoisomers of a drug can have vastly different pharmacological activities and metabolic fates. oup.com

Enantioselective Effects : The anticancer activity of certain chiral xanthone derivatives was found to be dependent on the enantioselective effect. The presence of an aryl group on the stereogenic center of the xanthone enhanced inhibitory activity against cancer cell lines. mdpi.com

Conformational Restraints : In nucleoside analogues, introducing conformational restraints, such as a 2',4'-bridge, can significantly alter antitumor properties, sometimes negatively. mdpi.com

Anomeric Forms : For some nucleoside analogues, only the β-anomers exhibit significant cytotoxic activity, while the α-anomer forms are inactive. mdpi.com

These findings underscore that a comprehensive SAR analysis must consider the precise three-dimensional structure and isomeric form of the anticancer agent. ulisboa.pt

Identification of Pharmacophores and Key Structural Motifs for Anticancer agent 106 Activity

A pharmacophore is an abstract concept describing the spatial arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.com Identifying the pharmacophore of a class of anticancer agents is a crucial step in designing new, more potent drugs. mdpi.comnih.gov

For the xanthone class of compounds, the dibenzo-γ-pyrone framework is considered a "privileged structure" for anticancer activities. mdpi.com Key pharmacophoric features often include:

Hydrogen bond donors and acceptors.

Aromatic rings.

Hydrophobic groups. mdpi.com The specific anticancer activity of a xanthone derivative depends heavily on the type, number, and position of functional groups attached to this core skeleton. mdpi.com

For other classes of anticancer agents, different structural motifs are critical.

Nitrogen-Containing Heterocycles : Scaffolds such as benzimidazole, quinoline, and quinazoline (B50416) are core structures in many synthetic compounds that exhibit a broad range of anticancer activities by targeting various mechanisms like protein kinase or topoisomerase inhibition. researchgate.netresearchgate.net

Thiourea (B124793) Derivatives : The thiourea scaffold, with its thionic group and two amino groups, is a versatile pharmacophore. Modifications, particularly the addition of electron-withdrawing substituents, can enhance biological activity and specificity toward cancer cells. biointerfaceresearch.com

Pharmacophore models can be developed using computational methods, either based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). mdpi.commdpi.com These models are then used as 3D queries in virtual screening to identify new molecules that fit the required pharmacophoric features. mdpi.com

Computational Approaches to SAR Prediction

Computational modeling has become an indispensable tool in drug discovery, allowing for the prediction of biological activity and accelerating the design of new therapeutic agents. nih.gov These in silico methods provide a cost-effective way to screen large libraries of compounds and prioritize candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govneliti.com The fundamental concept is that the properties of a chemical are determined by its structure, and therefore it should be possible to predict its activity from its structural features. nih.gov

The QSAR modeling process involves:

Data Set Compilation : A set of molecules with known biological activities (e.g., IC50 values) is gathered. neliti.com

Descriptor Calculation : Numerical values, or "descriptors," that quantify various aspects of the molecules' physicochemical properties are calculated. These can include topological, electronic, geometrical, and hydrophobic properties. neliti.comresearchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). neliti.cominnovareacademics.in

Model Validation : The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using an external set of compounds not included in the model's training. neliti.com

QSAR studies have revealed that properties such as molecular mass, polarizability, electronegativity, lipophilicity (logP), and the presence of specific chemical bonds are often key predictors of anticancer activity. nih.govscirp.org The resulting models can provide valuable guidelines for the rational design of novel anticancer agents with improved potency. nih.govresearchgate.net

Table 2: Common Descriptors Used in QSAR Modeling

Descriptor CategoryExample DescriptorsProperty RepresentedReference
ElectronicTotal electronic energy (ET), Electrophilicity (ω), Charge of the most positive atom (Qmax)Distribution of electrons and reactivity researchgate.net
Steric / GeometricalVan der Waals volume, Molecular weightSize and shape of the molecule nih.gov
HydrophobicOctanol-water partition coefficient (logP)Lipophilicity and ability to cross cell membranes scirp.org
TopologicalConnectivity indicesAtom connectivity and branching researchgate.net
Quantum ChemicalChemical hardness (η), Chemical softness (S)Resistance to deformation of electron cloud scirp.org

Molecular Docking and Dynamics Simulations (in relation to target binding)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein target) to form a stable complex. researchgate.net It is widely used to simulate the interaction between a potential anticancer agent and its biological target, helping to elucidate the mechanism of action at a molecular level. nih.gov The process involves generating various possible conformations of the ligand within the target's binding site and scoring them based on their binding affinity. plos.org

Following docking, Molecular Dynamics (MD) simulations are often employed to further investigate the stability of the predicted ligand-protein complex. mdpi.comeurekaselect.com MD simulations model the movement of every atom in the system over time, providing insights into:

Binding Stability : By calculating metrics like the Root Mean Square Deviation (RMSD), researchers can assess whether the ligand remains stably bound in the active site. mdpi.comjpionline.org

Key Interactions : MD simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the complex's integrity. mdpi.com

Conformational Changes : The simulations can show how the protein or ligand might change shape upon binding. plos.org

Together, docking and MD simulations are powerful tools for virtual screening, hit-to-lead optimization, and understanding the structure-activity relationships that govern a drug's efficacy. nih.goveurekaselect.com These studies have been instrumental in analyzing how various derivatives bind to key cancer targets like protein kinases, tubulin, or DNA. mdpi.complos.org

Mechanisms of Resistance to Anticancer Agent 106 in Preclinical Systems

Characterization of Intrinsic Resistance Pathways

Intrinsic resistance refers to the pre-existing capacity of a subset of cancer cells to survive the effects of a therapeutic agent. This can be due to a variety of inherent cellular and molecular characteristics.

Pre-existing Genetic and Epigenetic Factors

The inherent resistance of some melanoma cells to "Anticancer agent 106" can be attributed to their underlying genetic and epigenetic landscape. thno.orgnih.gov Melanomas are known for their high degree of genetic and epigenetic heterogeneity. nih.govmdpi.com

Pre-existing genetic mutations in key survival and apoptotic pathways can render cells less susceptible to apoptosis-inducing agents. For instance, mutations in the p53 tumor suppressor gene, which is a critical regulator of apoptosis, can lead to dysfunctional cell death signaling. mdpi.comperiodikos.com.br Although less frequent in melanoma compared to other cancers, when present, p53 mutations can confer broad-spectrum drug resistance. periodikos.com.br Similarly, alterations in the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway, can create a pro-survival state that is resistant to therapeutic intervention. oatext.comdovepress.com

Epigenetic modifications, such as DNA methylation and histone modifications, can also contribute to intrinsic resistance by altering the expression of genes involved in drug response. thno.orgmdpi.commdpi.com The silencing of pro-apoptotic genes or the overexpression of anti-apoptotic genes through epigenetic mechanisms can create a cellular environment that is primed to resist apoptosis-inducing therapies. mdpi.comnih.gov For example, hypermethylation of the promoter regions of genes like APAF-1 (Apoptotic Peptidase Activating Factor 1) has been observed in melanoma and is associated with a poor response to chemotherapy. periodikos.com.br

Table 1: Hypothetical Pre-existing Genetic and Epigenetic Factors Conferring Intrinsic Resistance to this compound

FactorTypePotential Mechanism of Resistance
TP53 MutationGeneticImpaired induction of apoptosis following cellular stress. mdpi.comperiodikos.com.br
High Bcl-2/Bax RatioGenetic/EpigeneticInhibition of mitochondrial outer membrane permeabilization, a key step in intrinsic apoptosis. dovepress.com
APAF-1 Promoter HypermethylationEpigeneticSilencing of a key component of the apoptosome, preventing caspase activation. periodikos.com.br
EZH2 OverexpressionEpigeneticTranscriptional repression of tumor suppressor genes, promoting a pro-survival state. thno.org
HDAC OverexpressionEpigeneticAltered chromatin structure leading to the repression of pro-apoptotic genes. thno.org

This table presents hypothetical data based on known mechanisms of drug resistance in melanoma.

Cellular Heterogeneity in Response to this compound

Tumor heterogeneity is a well-established contributor to therapeutic failure. nih.govfrontiersin.orgfrontiersin.org A tumor is not a uniform mass of cells but rather a complex ecosystem of distinct cell populations with varying molecular and phenotypic characteristics. nih.govplos.org This heterogeneity means that while some cells within a tumor may be sensitive to "this compound," others may possess inherent resistance. frontiersin.org

The presence of cancer stem-like cells (CSCs) is a significant aspect of cellular heterogeneity. oatext.comoaepublish.com CSCs are a subpopulation of cells within a tumor that have the ability to self-renew and differentiate, driving tumor growth and recurrence. oaepublish.com These cells are often more resistant to conventional therapies due to enhanced DNA repair mechanisms, a quiescent state, and the expression of anti-apoptotic proteins. oatext.comoaepublish.com The existence of a CSC population within a melanoma could lead to initial tumor shrinkage with "this compound" treatment, followed by relapse driven by the resistant CSCs.

Furthermore, melanoma cells can exhibit phenotypic plasticity, reversibly switching between different states, such as a proliferative state and an invasive, more therapy-resistant state. frontiersin.orgplos.org This switching can be influenced by the tumor microenvironment and can lead to a dynamic and heterogeneous response to treatment. frontiersin.org

Investigation of Acquired Resistance Mechanisms

Acquired resistance develops in response to therapeutic pressure, where initially sensitive cancer cells evolve mechanisms to survive and proliferate in the presence of the drug.

Target Alterations (e.g., mutations, amplification, overexpression)

While the direct molecular target of "this compound" is not fully elucidated, resistance can arise from alterations in the components of the pathway it modulates. As an apoptosis-inducing agent, alterations in the apoptotic machinery are likely to be a primary mechanism of acquired resistance. medchemexpress.comtargetmol.cn

For instance, if "this compound" functions by activating a specific pro-apoptotic protein or inhibiting an anti-apoptotic one, mutations in the gene encoding that protein could prevent the drug from binding or exerting its effect. Overexpression or amplification of the gene encoding an anti-apoptotic protein, such as Bcl-2 or Mcl-1, could also titrate out the effect of the drug, requiring higher concentrations to achieve the same level of apoptosis induction. nih.govnih.gov

Table 2: Hypothetical Target Alterations Leading to Acquired Resistance to this compound

AlterationGene/Protein AffectedConsequence
Point MutationPro-apoptotic targetPrevents binding of "this compound".
Gene AmplificationMCL1Increased levels of the anti-apoptotic protein Mcl-1, requiring higher drug concentrations for effect. nih.gov
Upregulation of ExpressionBCL2Increased levels of the anti-apoptotic protein Bcl-2, inhibiting apoptosis. dovepress.com
Splice VariantsPro-apoptotic targetProduction of a non-functional or drug-insensitive protein variant.

This table presents hypothetical data based on known mechanisms of acquired drug resistance.

Activation of Bypass or Compensatory Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the effects of the targeted therapy. mdpi.comnih.govsemanticscholar.org In melanoma, the MAPK/ERK and PI3K/AKT pathways are two of the most critical survival pathways. mdpi.comnih.gov

If "this compound" effectively induces apoptosis, resistant cells may upregulate signaling through these bypass pathways to counteract the pro-death signals. For example, increased signaling through the PI3K/AKT pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes. mdpi.com The activation of receptor tyrosine kinases (RTKs) on the cell surface can also trigger these compensatory pathways. mdpi.comnih.gov

Autophagy, a cellular recycling process, can also act as a survival mechanism in response to stress, including chemotherapy. nih.govnih.gov Upregulation of autophagy can allow cancer cells to survive treatment with apoptosis-inducing agents, contributing to acquired resistance. nih.gov

Table 3: Potential Bypass Pathways Activated in Acquired Resistance to this compound

PathwayKey MediatorsMechanism of Resistance
PI3K/AKT/mTORPI3K, AKT, mTORPromotion of cell survival and proliferation, inhibition of apoptosis. mdpi.com
MAPK/ERKRAS, RAF, MEK, ERKSustained proliferative signaling in the face of apoptotic pressure. mdpi.comnih.gov
AutophagyATG proteins, Beclin-1Degradation of cellular components to provide energy and nutrients for survival under stress. nih.govnih.gov
NF-κBIKK, NF-κBTranscription of anti-apoptotic and pro-survival genes. frontiersin.org

This table presents hypothetical data based on known mechanisms of acquired drug resistance.

Efflux Transporter Upregulation (e.g., ABC transporters)

A common mechanism of multidrug resistance is the increased expression of ATP-binding cassette (ABC) transporters. nih.govnih.govresearchgate.net These membrane proteins function as efflux pumps, actively transporting a wide range of substrates, including chemotherapeutic drugs, out of the cell. mdpi.comacs.org This reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its therapeutic effect.

Several ABC transporters, such as ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP), have been implicated in drug resistance in melanoma. nih.govnih.gov The development of acquired resistance to "this compound" could involve the transcriptional upregulation of these or other ABC transporter genes.

Table 4: Hypothetical Upregulation of Efflux Transporters in Acquired Resistance to this compound

TransporterGene NamePotential Substrate Specificity
P-glycoprotein (P-gp)ABCB1Broad range of hydrophobic drugs. nih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Wide variety of conjugated and unconjugated organic anions. nih.gov
Breast Cancer Resistance Protein (BCRP)ABCG2Diverse array of chemotherapeutic agents. mdpi.com

This table presents hypothetical data based on known mechanisms of multidrug resistance.

DNA Repair Pathway Modulation

Resistance to therapies that induce DNA damage is a significant challenge in oncology. nih.gov Cancer cells can develop this resistance by modulating their DNA Damage Response (DDR) pathways, which are essential for maintaining genomic stability. frontiersin.orgmdpi.com When anticancer agents cause lesions in DNA, tumor cells may enhance their DNA repair capabilities to survive the treatment. nih.govfrontiersin.org The upregulation of DDR components is a key mechanism through which treatment resistance occurs. nih.gov

Key DNA repair pathways involved in resistance include:

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two primary pathways for repairing DNA double-strand breaks (DSBs). nih.gov HR is active during the S/G2 phase of the cell cycle and uses a homologous template, while NHEJ can operate throughout the cell cycle. nih.gov Faults in the DDR are a hallmark of cancer, but secondary mutations can sometimes restore the function of these pathways, leading to drug resistance. nih.gov For instance, reversion mutations in genes like BRCA1 or BRCA2 can restore HR functionality, conferring resistance to inhibitors like PARP inhibitors. nih.gov

Base Excision Repair (BER): The BER pathway is crucial for repairing DNA damage from endogenous sources like reactive oxygen species (ROS). frontiersin.org Its efficiency can play a significant role in cellular resistance to therapeutic agents. frontiersin.org

Mismatch Repair (MMR): This pathway corrects errors made during DNA replication. diva-portal.org Natural compounds have been shown to affect MMR in cancer cells, potentially re-sensitizing them to treatment. diva-portal.org

Inhibitors targeting these pathways are in development to counteract resistance, often based on the principle of synthetic lethality. nih.gov While these mechanisms are well-documented for various anticancer agents, specific research detailing how cancer cells modulate DNA repair pathways to develop resistance specifically to This compound is not extensively available in the public domain.

Table 1: Key DNA Repair Pathways in Chemotherapy Resistance

PathwayType of DNA Damage RepairedRole in Resistance
Homologous Recombination (HR) Double-Strand Breaks (DSBs)Restoration of HR function through reversion mutations can cause resistance to certain therapies (e.g., PARP inhibitors). nih.gov
Non-Homologous End Joining (NHEJ) Double-Strand Breaks (DSBs)As a major DSB repair pathway, its upregulation can enhance cancer cell survival following treatment with DNA-damaging agents. nih.gov
Base Excision Repair (BER) Single-Strand Breaks (SSBs), Base LesionsAn efficient BER pathway can protect cancer cells from damage induced by therapies that increase oxidative stress. frontiersin.org
Mismatch Repair (MMR) Replication Errors, MismatchesDefects can cause genomic instability, but modulation of the pathway can also influence sensitivity to chemotherapeutic agents. diva-portal.org

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME) is increasingly recognized as a critical factor influencing the efficacy of anticancer drugs. mdpi.com Tumors are complex systems containing not only cancer cells but also an extracellular matrix (ECM), immune cells, fibroblasts, and blood vessels, all of which can contribute to drug resistance. oaepublish.com The TME can foster both intrinsic and acquired resistance through several mechanisms. oaepublish.com

Key contributions of the TME to drug resistance include:

Physical and Physicochemical Barriers: The ECM can form dense fibrous networks that act as a physical barrier, limiting the diffusion and penetration of chemotherapeutic drugs into the tumor tissue. mdpi.comoup.com Furthermore, the TME is often characterized by an acidic extracellular pH, which can impair the uptake and efficacy of certain weakly basic anticancer drugs through a phenomenon known as "ion trapping". oaepublish.com

Cell-Cell and Cell-Matrix Interactions: The interaction between cancer cells and surrounding stromal cells, mediated by growth factors and cytokines, can alter drug sensitivity. mdpi.com Adhesion of cancer cells to the ECM can also directly trigger survival signals that protect them from apoptosis, a process known as cell adhesion–mediated drug resistance. oup.com

Hypoxia: Low oxygen levels (hypoxia) are common in solid tumors and can reduce the sensitivity of tumor cells to drug treatment. oup.com

Altered Vasculature: The abnormal and often inefficient blood vessel network within tumors can lead to poor drug delivery to all regions of the cancer. oup.com

These microenvironmental factors highlight that resistance is not solely dependent on the genetic makeup of the cancer cell but is also heavily influenced by its surroundings. thno.org

Table 2: Tumor Microenvironment Factors Contributing to Drug Resistance

TME FactorMechanism of Resistance
Extracellular Matrix (ECM) Creates a physical barrier to drug diffusion; cell-matrix adhesion promotes survival signals (cell adhesion-mediated resistance). mdpi.comoup.com
Low Extracellular pH (Acidity) Impairs the distribution and activation of certain anticancer drugs ("ion trapping") and can inhibit apoptosis. mdpi.comoaepublish.com
Hypoxia Reduces cellular proliferation rate and sensitivity to drugs that target rapidly dividing cells. oup.com
Stromal Cells (e.g., Fibroblasts) Engage in crosstalk with tumor cells via growth factors and cytokines, affecting drug sensitivity and apoptosis pathways. mdpi.com

Preclinical Models for Studying Resistance Evolution

To understand and overcome acquired drug resistance, it is essential to utilize preclinical models that can replicate the process of resistance development over time. These models are crucial for identifying the underlying mechanisms and for testing new therapeutic strategies.

Drug-Adapted Cancer Cell Lines

One of the foundational preclinical models involves the generation of drug-adapted cancer cell lines. This process consists of exposing a cancer cell line to a specific anticancer agent over an extended period. This sustained pressure selects for cells that have developed mechanisms to survive the drug's cytotoxic effects, resulting in a resistant population. nih.gov

These models are invaluable for dissecting the molecular changes that drive resistance. For example, studies using this approach have shown that tumor cell lines with BRCA2 mutations can become resistant to PARP inhibitors by developing secondary or "reversion" mutations that restore the reading frame of the gene, thereby re-establishing functional homologous recombination. nih.gov Such models allow for genomic, transcriptomic, and proteomic analyses to compare the resistant cells to the original, sensitive parental cells, revealing the specific mutations, gene expression changes, or pathway alterations responsible for the acquired resistance. oaepublish.com While This compound is known to induce apoptosis in B16-F10 melanoma cells, the development and analysis of cell lines specifically adapted for resistance to it are not detailed in available research. medchemexpress.com

Longitudinal Studies in In Vivo Resistance Models

While drug-adapted cell lines are useful, they lack the complexity of a complete biological system. Longitudinal studies in in vivo models, such as genetically engineered or patient-derived xenograft (PDX) mouse models, provide a more comprehensive view of resistance evolution. nih.gov These models incorporate the influence of the tumor microenvironment, which plays a vital role in drug resistance. oaepublish.com

In these longitudinal studies, tumors are grown in an animal model and treated with an anticancer agent. The response of the tumor is monitored over time, including periods of regression and eventual regrowth, which signifies acquired resistance. oaepublish.com By collecting and analyzing tumor samples at different time points (before treatment, during response, and after relapse), researchers can track the dynamic changes that occur. oaepublish.com This approach allows for the identification of resistance mechanisms that may only arise from the complex interplay between tumor cells and their microenvironment. oaepublish.comThis compound has been evaluated in a mouse model, where it demonstrated the ability to inhibit the formation of metastatic nodules, confirming its in vivo activity. medchemexpress.com However, specific longitudinal studies designed to track the emergence of resistance to This compound in these models have not been described in the available literature.

Preclinical Combination Therapy Strategies with Anticancer Agent 106

Rationale for Combination Regimens with Anticancer agent 106

The use of this compound in combination with other therapeutic agents is a strategic approach aimed at enhancing treatment efficacy. karger.com The primary motivations for these combination regimens include addressing the inherent complexity of tumors, overcoming mechanisms of resistance, and achieving a more potent and durable antitumor response. karger.comnih.gov

Addressing Tumor Heterogeneity and Overcoming Resistance

Tumors are characterized by significant heterogeneity, meaning they are composed of diverse cell populations with varying genetic and phenotypic characteristics. oaepublish.commdpi.com This diversity can lead to intrinsic resistance, where a subpopulation of cancer cells is inherently insensitive to a particular drug. oaepublish.com Furthermore, therapeutic pressure from a single agent can drive the evolution of acquired resistance, leading to treatment failure. nih.gov

Combination therapies are designed to counteract this heterogeneity and the development of resistance. nih.govnih.gov By employing drugs with different mechanisms of action, it is possible to target a wider range of cancer cell subclones simultaneously. nih.gov For instance, if a tumor contains cells resistant to one agent, another drug in the combination may still be effective against them. This multi-pronged attack can reduce the likelihood of resistant cells surviving and repopulating the tumor. mdpi.com

Some anticancer agents can induce resistance by upregulating specific survival pathways. For example, cancer-associated fibroblasts (CAFs) in the tumor microenvironment can secrete factors that promote drug resistance. springermedizin.de In some cases, CAF-derived exosomes containing molecules like miR-106b have been implicated in conferring resistance to certain therapies. springermedizin.de Combining this compound with drugs that can overcome these resistance mechanisms is a key strategy. karger.com For example, a drug that inhibits DNA repair proteins could be combined with a DNA-damaging agent to prevent the cancer cells from repairing the induced damage. karger.com

Achieving Additive or Synergistic Efficacy

A major goal of combination therapy is to achieve either an additive or a synergistic effect. nih.govtandfonline.com An additive effect occurs when the combined therapeutic outcome is equal to the sum of the effects of the individual drugs. tandfonline.com Synergy, a more desirable outcome, is when the combined effect is greater than the sum of the individual effects. tandfonline.comjpccr.eu

Targeting Multiple Oncogenic Pathways

Cancer is a complex disease driven by mutations and dysregulation in multiple signaling pathways that control cell growth, proliferation, survival, and metastasis. foodandnutritionjournal.orgresearchgate.net Relying on a single agent that targets only one pathway may not be sufficient to halt tumor progression, as cancer cells can often find alternative pathways to sustain their growth. mdpi.com

Combination therapies that target multiple oncogenic pathways simultaneously can create a more comprehensive and robust attack on the cancer cells. researchgate.netmdpi.com For example, combining an agent that induces DNA damage with one that inhibits a key survival pathway like the PI3K/Akt pathway can be highly effective. spandidos-publications.com This approach can lead to a more profound and sustained inhibition of tumor growth by cutting off multiple avenues that cancer cells rely on for their survival and proliferation. spandidos-publications.com Natural products are also being explored for their ability to be used in combination therapies to target multiple pathways. explorationpub.com

In Vitro and In Vivo Efficacy of Combination Approaches

Preclinical studies, both in laboratory cell cultures (in vitro) and in animal models (in vivo), are crucial for evaluating the potential of combination therapies involving this compound. These studies provide the foundational evidence for whether a particular combination is likely to be effective and warrant further investigation in clinical trials. ascopubs.orgmdpi.com

Synergy and Antagonism Assessments (e.g., Isobologram analysis)

A key component of preclinical combination studies is the assessment of whether the interaction between two drugs is synergistic, additive, or antagonistic. jpccr.eu Isobologram analysis is a widely used graphical method to determine these interactions. nih.govspandidos-publications.com In this analysis, the doses of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell growth) are plotted on a graph. A line connecting the single-agent doses represents an additive effect. spandidos-publications.com Data points falling below this line indicate synergy, while points above it suggest antagonism. nih.govspandidos-publications.com

For example, isobologram analysis has been used to demonstrate synergistic interactions between JY-1-106 and Taxol in A549 lung cancer cells. nih.gov Similarly, the combination of TAS-106 and cisplatin (B142131) showed a synergistic inhibition of growth in A549 cells. karger.com These analyses provide a quantitative measure of the enhanced efficacy achieved by combining the agents. nih.govspandidos-publications.com

Combination with Chemotherapeutic Agents

Preclinical studies have explored the combination of this compound with various conventional chemotherapeutic agents. karger.combiorxiv.org The rationale is often to enhance the efficacy of established treatments or to overcome resistance. ascopubs.org

In vitro studies have shown that combining certain anticancer agents can lead to increased cell death (apoptosis) and inhibition of cell proliferation compared to single-agent treatments. biorxiv.org For instance, the combination of TAS-106 with cisplatin was found to abrogate cisplatin-induced cell cycle checkpoints and induce apoptosis in A549 lung cancer cells. karger.com

Table 1: In Vitro Combination Efficacy of this compound with Chemotherapeutic Agents

This compound Variant Combination Agent Cell Line Observed Effect Citation
TAS-106 Cisplatin A549 (Lung Cancer) Synergistic growth inhibition, abrogation of cell cycle checkpoints, induction of apoptosis karger.com

Table 2: In Vivo Combination Efficacy of this compound with Chemotherapeutic Agents

This compound Variant Combination Agent Tumor Model Observed Effect Citation
TAS-106 Cisplatin OCC-1 and LX-1 (Human Tumor Xenografts) Significantly enhanced tumor growth inhibition karger.com
TAS-106 Cisplatin OCC-1 Xenograft Significantly prolonged life karger.com

Combination with Targeted Therapies

Preclinical research has explored the combination of this compound, specifically the dual WEE1 and YES1 kinase inhibitor MRANK-106 , with other targeted therapies. This agent is a first-in-class, orally available dual inhibitor. targetedonc.comfirstwordpharma.com Preclinical studies have indicated that MRANK-106 demonstrates superior efficacy in combination therapy models across a variety of cancers, including pancreatic, small cell lung, ovarian, breast, and colorectal cancers. targetedonc.com

The rationale for its use in combination regimens stems from its unique dual-targeting mechanism. targetedonc.com By simultaneously inhibiting both WEE1 and YES1 kinases, MRANK-106 is designed to leverage synergistic antitumor effects. targetedonc.com This approach aims to overcome the limitations observed with single-target DNA damage repair inhibitors. firstwordpharma.com Preclinical data have shown that this dual inhibition leads to potent antitumor activity and an improved safety window compared to single-target WEE1 inhibitors. firstwordpharma.com For instance, combining a WEE1 inhibitor with an mTOR inhibitor has been shown in other preclinical studies to synergistically inhibit tumor growth by inducing significant DNA replication stress, leading to DNA damage. dovepress.com

Table 1: Preclinical Findings for MRANK-106 Combination Potential

Feature Finding Source(s)
Mechanism First-in-class dual inhibitor of WEE1 and YES1 kinases. targetedonc.com
Preclinical Efficacy Shows superior efficacy in combination therapies across various cancer models (pancreatic, lung, ovarian, breast, colorectal). targetedonc.comclinicaltrialvanguard.com
Advantage Dual-targeting provides synergistic anti-tumor effects and overcomes limitations of single-target DNA damage repair inhibitors. firstwordpharma.com
Observed Synergy WEE1 inhibition combined with mTOR inhibition synergistically halts tumor growth via induction of DNA replication stress. dovepress.com

Pharmacodynamic Biomarkers in Preclinical Development of Anticancer Agent 106

Identification of Target Engagement Biomarkers

Information regarding specific target engagement biomarkers for "Anticancer agent 106" is not extensively detailed in the available preclinical research. While the compound is known to induce apoptosis in melanoma cells, the direct molecular target to which it binds to initiate this cascade has not been explicitly identified in the public domain. medchemexpress.commedchemexpress.eugentaur-uk.com Future preclinical studies will be necessary to elucidate the specific protein or pathway that "this compound" directly interacts with to exert its anticancer effects. The identification of a direct target would enable the development of more specific target engagement assays, such as receptor occupancy or target modification assessments.

Use of Pharmacodynamic Endpoints in Preclinical Efficacy Studies

Pharmacodynamic endpoints have been utilized in preclinical studies to confirm the biological activity of "this compound" in vivo. medchemexpress.commedchemexpress.eumedchemexpress.eu A significant finding from a lung metastatic melanoma mouse model was the potent inhibition of metastatic nodule formation following administration of the agent. medchemexpress.commedchemexpress.eugentaur-uk.com This anti-metastatic effect is a critical pharmacodynamic endpoint demonstrating the in vivo efficacy of the compound.

A clear dose-dependent relationship has been established for the effect of "this compound" on the viability of B16-F10 melanoma cells in vitro. medchemexpress.com The viability of these cancer cells decreases as the concentration of "this compound" increases. medchemexpress.com This dose-response relationship is a fundamental pharmacodynamic characteristic of the compound.

Dose-Dependent Effect of this compound on B16-F10 Melanoma Cell Viability medchemexpress.com
Concentration of this compound (µM)Effect on Cell Viability
0.28 - 55Reduces viability in a dose-dependent manner
4.8IC50 value (concentration causing 50% inhibition of cell viability)

In vivo studies in a pulmonary metastatic melanoma mouse model also support a dose-dependent pharmacodynamic effect, where administration of the agent led to the inhibition of metastatic nodules. medchemexpress.com

Time Course of Pharmacodynamic Responses

The pharmacodynamic (PD) profile of the anticancer agent ADG106, a fully human agonistic anti-CD137 monoclonal antibody, is characterized by a time-dependent engagement of its target and subsequent modulation of the immune system. adagene.comnih.gov Preclinical investigations have delineated the kinetics of key biomarker responses following exposure to ADG106, providing insights into the temporal sequence of its biological activity. These studies highlight a cascade of events, beginning with target binding and culminating in the activation of effector immune cells.

In preclinical models, the interaction of ADG106 with the CD137 receptor on activated T cells initiates a rapid downstream signaling cascade. nih.gov A pivotal event in this process is the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov In vitro studies using Jurkat T-cell lines engineered to express an NF-κB-luciferase reporter have demonstrated that significant activation of NF-κB signaling occurs within 6 hours of incubation with ADG106, contingent on the presence of FcγRIIB-expressing cells for crosslinking. nih.govresearchgate.net This early activation of intracellular signaling pathways is a critical initiating step for the subsequent immunological effects of the agent.

Following the initial signaling events, a more prolonged response is observed in the form of T-cell activation and proliferation. In cultures of human CD8+ T cells stimulated with anti-CD3, the addition of ADG106 leads to a marked enhancement of T-cell proliferation and interferon-gamma (IFN-γ) secretion. nih.govresearchgate.net These effects, which are central to the antitumor efficacy of ADG106, are typically measured at a later time point, with significant responses being recorded after 96 hours of co-culture. nih.govresearchgate.net This timeframe suggests that while the initial target engagement and signaling are rapid, the full manifestation of the effector T-cell response requires a more extended period.

Furthermore, preclinical studies have shown that administration of ADG106 leads to a time-dependent increase in the levels of soluble CD137 (sCD137) in plasma. frontiersin.org This increase serves as a pharmacodynamic biomarker of target engagement in vivo. adagene.com The elevation of sCD137 is observed after a cycle of treatment, indicating a sustained biological response to the presence of the antibody. adagene.com The time course of these pharmacodynamic responses, from the rapid activation of NF-κB to the more delayed T-cell proliferation and cytokine release, underscores the dynamic nature of the interaction between ADG106 and the immune system.

The table below summarizes the time course of key pharmacodynamic responses to ADG106 observed in preclinical studies.

Table 1: Time Course of Preclinical Pharmacodynamic Responses to ADG106

Biomarker System/Assay Time Point Observation Reference
NF-κB Signaling Jurkat/NF-κB-luciferase reporter cells 6 hours Activation of NF-κB-dependent reporter gene expression nih.govresearchgate.net
T-Cell Proliferation Human CD8+ T cells 96 hours Enhanced T-cell proliferation nih.govresearchgate.net
IFN-γ Secretion Human CD8+ T cells 96 hours Increased secretion of IFN-γ nih.govresearchgate.net

Future Research Directions and Translational Perspectives for Anticancer Agent 106

Unresolved Questions and Research Gaps in Anticancer agent 106 (RSM-932A) Biology

Despite promising preclinical data, several critical questions regarding the biology of RSM-932A and its interaction with cancer cells remain unanswered. Addressing these research gaps is essential for its successful clinical translation.

A primary area of investigation is the mechanism of resistance. Studies have identified that resistance to ChoKα inhibitors can be linked to the upregulation of acid ceramidase (ASAH1), an enzyme that metabolizes ceramides. nih.govnih.gov Since ChoKα inhibitors exert part of their pro-apoptotic effect by increasing intracellular ceramide levels, the overexpression of ASAH1 can counteract this, allowing cancer cells to survive. nih.govmdpi.com However, a complete and definitive set of biomarkers to predict resistance to ChoKα inhibitors has yet to be established. nih.gov Further research is needed to identify a comprehensive panel of predictive biomarkers that can help select patients most likely to respond to RSM-932A.

Another unresolved question is the full spectrum of ChoKα's role in cellular metabolism beyond its canonical function in phospholipid synthesis. frontiersin.org While its role in producing phosphocholine (B91661) is well-established, its interaction with other metabolic pathways and signaling networks, such as the MAPK and PI3K/AKT pathways, requires deeper investigation. plos.org Understanding these interactions is crucial to anticipate potential off-target effects and to uncover synergistic combination therapy opportunities. The precise mechanisms by which inhibiting ChoKα leads to the downregulation of key enzymes in nucleotide metabolism, such as thymidylate synthase (TS) and thymidine (B127349) kinase (TK1), also warrants further exploration, as this contributes to its synergistic effects with drugs like 5-fluorouracil (B62378). plos.org

Strategies for Further Preclinical Optimization

The journey of a promising compound like RSM-932A from a preclinical lead to a clinical drug involves rigorous optimization. Key strategies will focus on enhancing its efficacy, improving its pharmacological properties, and ensuring its safety profile.

One major focus is the optimization of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. wuxiapptec.com For quinolinium-based compounds like RSM-932A, medicinal chemistry strategies can be employed to modify the core structure to enhance properties like solubility and metabolic stability. wuxiapptec.commdpi.com Techniques such as macrocyclization, which involves converting a linear molecule into a cyclic one, have been shown to improve the solubility and permeability of kinase inhibitors while maintaining potency. acs.orgacs.org Another approach involves rational drug design to modify functional groups on the quinolinium scaffold, which can influence receptor specificity and pharmacokinetics. mdpi.com Lessons from other quinolinium compounds suggest that even subtle structural modifications can significantly alter biological activity and safety profiles. mdpi.comsoton.ac.uk

Structure-activity relationship (SAR) and structure-based drug design (SBDD) are critical for creating next-generation analogs of RSM-932A. nih.govresearchgate.net By understanding precisely how RSM-932A binds to the active site of ChoKα, researchers can design new molecules with higher affinity and selectivity. This could lead to derivatives that are more potent, allowing for lower effective doses and potentially reducing off-target effects. frontiersin.org Developing allosteric inhibitors that bind to sites other than the ATP-binding pocket is another promising avenue, as this can overcome certain types of resistance and offer a different pharmacological profile. nih.gov

Optimization StrategyGoalRationale
ADMET Profiling Improve solubility, permeability, and metabolic stability.Enhancing drug-like properties is crucial for oral bioavailability and reducing clearance, which can lead to better systemic exposure and efficacy. wuxiapptec.com
Structure-Based Design Increase potency and selectivity for ChoKα.Designing molecules that fit more precisely into the target's binding pocket can enhance efficacy and minimize off-target effects. researchgate.netfrontiersin.org
Macrocyclization Enhance solubility and permeability.This structural modification can improve the physicochemical properties of a lead compound without sacrificing potency. acs.orgacs.org
Allosteric Inhibitor Development Overcome resistance and improve specificity.Targeting a non-ATP-competitive site can be effective against mutations in the active site and may offer a better side-effect profile. nih.gov

Potential Applications in Specific Cancer Subtypes

The rationale for using RSM-932A is based on the overexpression of its target, ChoKα, which is a frequent feature in many human cancers. This provides a clear path for its application in specific cancer subtypes where this dependency is a key vulnerability.

Preclinical studies have shown that ChoKα is overexpressed in a broad range of malignancies, including breast, lung, colorectal, prostate, ovarian, bladder, and pancreatic cancers. oncotarget.comfrontiersin.orgoncotarget.com This suggests that RSM-932A could have wide applicability. Its potent anti-proliferative activity has been demonstrated across a large panel of tumor-derived cell lines from these very cancers. nih.govmedchemexpress.com

Furthermore, the potential of RSM-932A is amplified by its demonstrated synergy with existing chemotherapies.

Lung Cancer : In non-small cell lung cancer (NSCLC) models, ChoKα inhibitors like RSM-932A enhance the antitumor response to cisplatin (B142131). nih.gov Given that there is no cross-resistance observed between ChoKα inhibitors and cisplatin, this combination could be a powerful strategy to treat NSCLC and overcome resistance to conventional chemotherapy. nih.gov

Colorectal Cancer : Studies have shown a potent synergistic effect when ChoKα inhibitors are combined with 5-fluorouracil (5-FU) in colorectal cancer cells. plos.org The inhibition of ChoKα leads to a decrease in the levels of thymidylate synthase and thymidine kinase, enzymes linked to 5-FU resistance, providing a strong mechanistic basis for this combination therapy. plos.org

Breast Cancer : Elevated ChoKα activity is found in approximately 40% of human breast tumors and is associated with a more aggressive phenotype. oncotarget.com RSM-932A has been shown to induce apoptosis in breast cancer cell lines, making it a strong candidate for this subtype. caymanchem.com

Methodological Advancements for RSM-932A Research

The future evaluation of RSM-932A will be significantly enhanced by advanced research methodologies that provide more clinically relevant and detailed insights into its mechanism of action.

Patient-Derived Organoids (PDOs) represent a significant leap forward from traditional 2D cell cultures. These 3D models are grown from a patient's own tumor tissue and faithfully recapitulate the genetic, morphological, and pathophysiological characteristics of the original tumor. crownbio.commdpi.com Using PDOs, researchers can perform high-throughput screening of RSM-932A, alone or in combination with other drugs, to predict individual patient responses more accurately. vhio.netnih.gov Establishing a biobank of PDOs from various cancer types could create a powerful platform for identifying biomarkers of sensitivity and resistance to RSM-932A. mdpi.comspandidos-publications.com

CRISPR-Cas9 gene-editing technology offers an unprecedented tool for dissecting the genetic basis of RSM-932A's efficacy. Genome-wide or kinome-focused CRISPR screens can be used to identify genes that, when knocked out, either sensitize or confer resistance to ChoKα inhibition. frontiersin.orgaacrjournals.org This approach can uncover novel synergistic targets for combination therapies. biorxiv.orgelifesciences.orgelifesciences.org For instance, a CRISPR screen in the presence of RSM-932A could reveal other kinases or pathways that cancer cells rely on for survival when ChoKα is inhibited, pointing towards new, effective drug combinations. biorxiv.org

Research MethodApplication for RSM-932AExpected Outcome
Patient-Derived Organoids (PDOs) High-throughput drug screening and biomarker discovery.More accurate prediction of clinical response; identification of patient subgroups most likely to benefit. mdpi.comvhio.net
CRISPR-Cas9 Screening Identification of resistance genes and synergistic targets.Uncovering novel combination therapies and understanding mechanisms of drug resistance. frontiersin.orgelifesciences.org
Advanced Optical Imaging In-vivo validation of target engagement.Real-time confirmation that RSM-932A is hitting its ChoKα target within a tumor. oncotarget.com

Integration with Emerging Technologies in Drug Discovery

The development pathway for RSM-932A can be significantly accelerated and refined through the integration of emerging technologies like artificial intelligence (AI) and multi-omics analyses.

Integrated Multi-Omics Analysis combines data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic view of a cancer cell's biology. nih.govmdpi.com By applying multi-omics approaches to cells treated with RSM-932A, researchers can create detailed maps of the downstream cellular changes. This can reveal the full extent of its mechanism of action and identify robust biomarkers of response. plos.orgoup.com For instance, integrating gene expression and metabolomics data can clarify the link between ChoKα inhibition and changes in other metabolic pathways, leading to more rational combination strategies. nih.gov Deep learning models can integrate these complex multi-omics datasets with drug structure information to more accurately predict drug sensitivity for individual patients. plos.orgnih.gov

Q & A

Q. What structural features of Anticancer Agent 106 are critical for its biological activity, and how are these validated experimentally?

  • Methodological Answer : Structural characterization involves synthesizing derivatives with modifications to key moieties (e.g., pyridyl rings, urea groups) and testing their cytotoxicity in cancer cell lines. For example, pyridine-urea derivatives (e.g., compounds IX , XII ) were evaluated in vitro to correlate ring substitutions with antiproliferative activity . Nuclear magnetic resonance (NMR) and X-ray crystallography are used to confirm structural integrity, while docking studies may predict binding to targets like DNA topoisomerases .

Q. What in vitro models are most appropriate for initial efficacy screening of this compound?

  • Methodological Answer : 2D monolayer cultures remain standard due to cost-effectiveness and compatibility with high-throughput screening (e.g., pancreatic or prostate cancer cell lines). However, limitations in mimicking tumor microenvironments necessitate validation in 3D spheroid models for assessing penetration and hypoxia responses . Dose-response curves (IC50 values) and apoptosis assays (Annexin V/PI staining) are critical for quantifying efficacy .

Q. How do researchers identify the primary molecular targets of this compound?

  • Methodological Answer : Target deconvolution strategies include:
  • Kinase profiling panels to assess inhibition of oncogenic kinases (e.g., FAK, STAT3) .
  • RNA sequencing to identify differentially expressed genes post-treatment.
  • Pull-down assays with biotinylated derivatives to isolate binding proteins, followed by mass spectrometry .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo studies for this compound be systematically addressed?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) variability or tumor microenvironment differences. Strategies include:
  • PK/PD modeling to optimize dosing regimens (e.g., adjusting for plasma protein binding or metabolic clearance).
  • Orthotopic xenografts instead of subcutaneous models to better replicate human tumor-stroma interactions .
  • Multi-omics integration (proteomics, metabolomics) to identify compensatory pathways in resistant tumors .

Q. What computational approaches are recommended to optimize the drug-likeness of this compound?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity and DNA intercalation potential . Molecular dynamics simulations assess stability in biological membranes, while QSAR models guide structural modifications to enhance solubility or reduce toxicity .

Q. How should researchers design experiments to evaluate this compound in combination therapies?

  • Methodological Answer : Use synergy scoring models (e.g., Chou-Talalay method) to quantify additive, synergistic, or antagonistic effects with standard chemotherapies. Prioritize combinations based on mechanistic overlap (e.g., pairing DNA-damaging agents with inhibitors of DNA repair pathways). Validate in patient-derived organoids (PDOs) to account for tumor heterogeneity .

Q. What statistical frameworks are essential for ensuring reproducibility in preclinical studies of this compound?

  • Methodological Answer : Adopt rigorous power calculations to determine sample sizes, minimizing Type I/II errors. Report effect sizes with 95% confidence intervals instead of p-values alone. For in vivo studies, use randomization and blinding to reduce bias. Journals like Anticancer Research mandate detailed descriptions of statistical methods, including software (e.g., GraphPad Prism, R) and validation of normality assumptions .

Data Contradiction and Validation

Q. How can researchers resolve conflicts between genomic predictions and observed therapeutic outcomes for this compound?

  • Methodological Answer : Discrepancies may arise from off-target effects or tumor evolution. Employ:
  • CRISPR-Cas9 screens to validate gene dependencies.
  • Single-cell RNA sequencing to dissect clonal heterogeneity in treatment-resistant populations .
  • Pharmacogenomic databases (e.g., GDSC, CCLE) to correlate drug sensitivity with mutational profiles .

Q. What validation steps are critical when transitioning from cell-free to cell-based assays for this compound?

  • Methodological Answer : Confirm target engagement using cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) . Compare IC50 values across assay types, and validate hits in isogenic cell lines (e.g., wild-type vs. knockout for the target gene) .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including humane endpoints (e.g., tumor volume limits), anesthesia protocols, and justification for species/strain selection. Journals like Anticancer Research require explicit ethics committee approval and compliance with NIH or EU Directive 2010/63/EU standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.